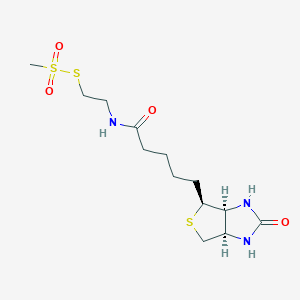

N-biotinylaminoethyl methanethiosulfonate

概要

説明

N-biotinylaminoethyl methanethiosulfonate is a biotinylated methanethiosulfonate ethylamine reagent. It is a thiol-reactive compound used to label cysteine residues in proteins. This labeling is useful for studying the structure, function, and conformation of biomolecules such as transporters and enzymes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-biotinylaminoethyl methanethiosulfonate involves the reaction of biotin with methanethiosulfonate ethylamine. The reaction typically occurs in the presence of a suitable solvent like DMSO (dimethyl sulfoxide) and under controlled temperature conditions to ensure the stability of the product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process likely involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .

化学反応の分析

Types of Reactions

N-biotinylaminoethyl methanethiosulfonate primarily undergoes thiol-reactive reactions. It reacts with thiol groups in cysteine residues, forming stable thioether bonds .

Common Reagents and Conditions

Reagents: Common reagents include biotin, methanethiosulfonate ethylamine, and solvents like DMSO.

Major Products

The major product of the reaction between this compound and cysteine residues in proteins is a biotinylated protein, which can be used for further biochemical analysis .

科学的研究の応用

Protein Labeling and Detection

N-biotinylaminoethyl methanethiosulfonate is primarily used for labeling proteins at cysteine residues. This application is crucial for:

- Affinity Purification : Biotinylated proteins can be isolated using streptavidin-coated beads.

- Mass Spectrometry : Enhances the identification and characterization of proteins.

- Fluorescence Microscopy : Allows visualization of protein localization within cells.

Studying Protein Interactions

The compound is employed to investigate protein-protein interactions by labeling specific sites within protein structures. This helps researchers understand:

- Conformational changes upon ligand binding.

- Interaction networks within cellular pathways.

Case studies highlight its use in characterizing claudins, integral membrane proteins involved in tight junctions, where MTSEA-biotin labeling provided insights into protein accessibility and dynamics under different conditions .

Therapeutic Research

This compound is utilized in medical research to study disease mechanisms and develop therapeutic strategies. For example:

- Investigating the maturation of transport proteins like serotonin transporters (SERT) through specific labeling .

- Analyzing the role of cysteine residues in the functionality of various receptors, including GABA receptors .

Industrial Applications

In industrial settings, this compound is applied in the production of biotinylated proteins for diagnostic tools and biochemical assays.

作用機序

N-biotinylaminoethyl methanethiosulfonate exerts its effects by reacting with thiol groups in cysteine residues of proteins. This reaction forms a stable thioether bond, effectively labeling the protein with biotin. The biotinylated proteins can then be detected and analyzed using various biochemical techniques .

類似化合物との比較

Similar Compounds

MTSEA (2-aminoethyl methanethiosulfonate): Similar in structure but lacks the biotin moiety, making it less suitable for applications requiring biotinylation.

MTSES (sodium (2-sulfonatoethyl) methanethiosulfonate): Another thiol-reactive reagent, but with different functional groups affecting its reactivity and applications.

Uniqueness

N-biotinylaminoethyl methanethiosulfonate is unique due to its biotin moiety, which allows for specific and efficient labeling of proteins for subsequent detection and analysis. This makes it particularly valuable in biochemical and medical research .

生物活性

N-biotinylaminoethyl methanethiosulfonate, commonly referred to as MTSEA-biotin, is a biotin-conjugated thiol-reactive compound that has garnered significant attention in biochemical research for its ability to selectively modify cysteine residues in proteins. This article explores the biological activity of MTSEA-biotin, focusing on its mechanisms of action, applications in protein labeling, and implications in various biological contexts.

Chemical Structure and Properties

MTSEA-biotin consists of a biotin moiety linked to a methanethiosulfonate group. This structure allows for specific labeling of cysteine residues on proteins, facilitating studies on protein structure and function. The compound is known for its ability to react with thiol groups, leading to the formation of covalent bonds that can stabilize protein interactions or alter their functional properties .

MTSEA-biotin acts primarily by covalently modifying cysteine residues in proteins. The reaction occurs through the formation of a disulfide bond, which can influence the protein's conformation and activity. This mechanism is crucial for studies involving:

- Protein-protein interactions : By labeling specific cysteines, researchers can investigate how proteins interact within cellular environments.

- Transporter functionality : MTSEA-biotin has been used to study neurotransmitter transporters such as the serotonin transporter (SERT), revealing insights into their maturation and trafficking processes .

1. Protein Labeling and Detection

MTSEA-biotin is widely utilized in proteomics for the selective labeling of proteins. The biotin moiety allows for easy detection using streptavidin-based assays, which are highly sensitive and specific. This application is particularly valuable in:

- Identifying protein interactions : By tagging proteins with MTSEA-biotin, researchers can pull down interacting partners and analyze them via mass spectrometry.

- Studying membrane proteins : The compound has been effectively used to label membrane proteins, providing insights into their dynamics and interactions in cellular membranes .

2. Neurotransmitter Transport Studies

Research involving MTSEA-biotin has significantly advanced the understanding of neurotransmitter transporters. For instance, studies have shown that modification of SERT with MTSEA-biotin affects its surface expression and serotonin uptake rates . Such findings have implications for understanding disorders related to serotonin dysregulation.

Case Studies and Research Findings

Several studies highlight the versatile applications of MTSEA-biotin:

- SERT Maturation : A study demonstrated that MTSEA-biotin labeling could alter SERT's density on the plasma membrane without affecting overall protein levels, suggesting a role in regulating transporter activity .

- Cysteine Modification : Research indicated that exposure to MTSEA-biotin led to significant changes in the functional properties of dopamine transporters, implicating oxidative stress mechanisms in neurotoxicity .

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-methylsulfonylsulfanylethyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O4S3/c1-23(19,20)22-7-6-14-11(17)5-3-2-4-10-12-9(8-21-10)15-13(18)16-12/h9-10,12H,2-8H2,1H3,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPWMXNDGWWWHG-NHCYSSNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)SCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162758-04-5 | |

| Record name | N-Biotinylaminoethyl methylthiosulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。